molecular formula C20H15N3O4S B2639587 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893927-83-8

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2639587
CAS RN: 893927-83-8
M. Wt: 393.42
InChI Key: DKYGFWSRIKENGB-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of compounds incorporating the benzofuran and pyrazole moieties, similar to the chemical , have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in combating various bacterial and fungal strains. For example, compounds with modifications in the benzofuran-2-yl and pyrazole segments have demonstrated significant antimicrobial activities against gram-positive and gram-negative bacteria, as well as fungi. The variations in these molecules' structures, such as different substituents on the benzofuran and pyrazole rings, have been key factors in their biological activities (Idrees, Kola, & Siddiqui, 2019; Kenchappa & Bodke, 2020).

Anti-inflammatory Applications

Compounds related to the chemical structure of interest have also been investigated for their anti-inflammatory properties. The synthesis of novel derivatives has shown that certain modifications to the core structure can impart significant anti-inflammatory effects. This is evidenced by assays such as the carrageenan-induced rat paw edema model, where synthesized compounds effectively reduced inflammation, suggesting potential therapeutic applications in inflammatory conditions (Kenchappa & Bodke, 2020).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-20(18-10-13-6-4-5-9-17(13)27-18)21-19-15-11-28(25,26)12-16(15)22-23(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYGFWSRIKENGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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